2-Hydroxy-5-(3-trifluoromethylphenyl)isonicotinic acid
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Overview
Description
2-Hydroxy-5-(3-trifluoromethylphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the desired compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the isonicotinic acid moiety, converting it to the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Hydroxy-5-(3-trifluoromethylphenyl)isonicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(3-trifluoromethylphenyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The isonicotinic acid moiety can interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways .
Comparison with Similar Compounds
Isonicotinic acid: A simpler analog without the trifluoromethyl group, used in the synthesis of various pharmaceuticals.
Nicotinic acid: Another analog with a carboxyl group at a different position, known for its role in metabolism and as a vitamin.
Uniqueness: 2-Hydroxy-5-(3-trifluoromethylphenyl)isonicotinic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more bioactive compared to its analogs.
Properties
IUPAC Name |
2-oxo-5-[3-(trifluoromethyl)phenyl]-1H-pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)8-3-1-2-7(4-8)10-6-17-11(18)5-9(10)12(19)20/h1-6H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTIAIFPWOGKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CNC(=O)C=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687974 |
Source
|
Record name | 2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261496-76-7 |
Source
|
Record name | 2-Oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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